2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzene ring fused to an oxazine ring
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be compatible with a wide range of functional groups .
Biochemical Pathways
The compound is involved in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones , which suggests it may play a role in related biochemical pathways.
Result of Action
The compound is involved in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones , indicating it may have a role in related molecular and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Hydrogenation: One efficient method involves the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters.
TFA-Catalyzed Tandem Reaction: Another method involves the Trifluoroacetic acid (TFA)-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids, which efficiently produces 3-aryl-2H-benzo[b][1,4]oxazin-2-ones.
Industrial Production Methods
Industrial production methods for 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the oxazine ring into more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-Propyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it a distinct entity in its class.
Properties
IUPAC Name |
2-ethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGFJCQBYVUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390069 | |
Record name | 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-75-8 | |
Record name | 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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